molecular formula C20H17BrN4O B4924691 N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Cat. No. B4924691
M. Wt: 409.3 g/mol
InChI Key: HVMJPRUFCZYHEJ-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been reported to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest in the G2/M phase and inhibit the growth of cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is its high selectivity towards cancer cells. It has been reported to exhibit minimal toxicity towards normal cells. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. One of the most promising directions is the development of novel analogs with improved solubility and efficacy. Another direction is the investigation of the potential of this compound as a drug delivery system. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound are needed to fully understand its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been reported in several research papers. The most common method involves the reaction of 3-bromoacetophenone with ethyl cyanoacetate in the presence of sodium ethoxide to form 3-(3-bromophenyl)-1-(2-cyanoethyl)prop-2-en-1-one. The prop-2-en-1-one is then reacted with hydrazine hydrate to form N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as MCF-7, HepG2, and A549.

properties

IUPAC Name

N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c21-17-9-4-8-16(12-17)19-18(14-25(24-19)11-5-10-22)20(26)23-13-15-6-2-1-3-7-15/h1-4,6-9,12,14H,5,11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMJPRUFCZYHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

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